molecular formula C42H36N2O2 B4921541 N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine

N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine

Cat. No. B4921541
M. Wt: 600.7 g/mol
InChI Key: FYLCPTYWBKAUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine, also known as BDBBD, is a highly efficient electron transport material used in organic light-emitting diodes (OLEDs). It has attracted significant attention from researchers due to its excellent thermal stability, high quantum efficiency, and long operational lifetime. In

Mechanism of Action

The mechanism of action of N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine in OLEDs is based on its ability to transport electrons from the cathode to the emitting layer. N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine has a high electron affinity, which allows it to efficiently capture and transport electrons. It can also form a stable interface with the cathode, which reduces the electron injection barrier and facilitates the electron transport.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine, as it is mainly used in optoelectronic devices. However, some studies have shown that N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine has low toxicity and biocompatibility, which makes it a promising material for biomedical applications.

Advantages and Limitations for Lab Experiments

N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine has several advantages for lab experiments, such as its high purity, easy synthesis, and excellent thermal stability. It can also improve the efficiency and stability of optoelectronic devices, which makes it a valuable material for research. However, N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine has some limitations, such as its high cost and limited solubility in common organic solvents.

Future Directions

There are several future directions for the research on N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine. One direction is to explore its potential applications in biomedical fields, such as drug delivery and bioimaging. Another direction is to improve its performance in optoelectronic devices, such as by optimizing its molecular structure and interface properties. Additionally, the synthesis of N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine can be further optimized to reduce its cost and increase its scalability.

Synthesis Methods

N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine can be synthesized using a simple one-pot reaction. The starting materials include 2-(benzyloxy)benzaldehyde, 3,3'-dimethyl-4,4'-biphenyldiamine, and a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in toluene under reflux conditions, and the product is obtained through column chromatography. The overall yield of N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine is around 80%, and the purity is higher than 99%.

Scientific Research Applications

N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine has been extensively used in OLEDs as an electron transport material due to its excellent electron mobility and high thermal stability. It can improve the efficiency and stability of OLEDs by enhancing the electron injection and transport. N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine has also been used in other optoelectronic devices, such as organic solar cells and organic field-effect transistors.

properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-[(2-phenylmethoxyphenyl)methylideneamino]phenyl]phenyl]-1-(2-phenylmethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36N2O2/c1-31-25-35(21-23-39(31)43-27-37-17-9-11-19-41(37)45-29-33-13-5-3-6-14-33)36-22-24-40(32(2)26-36)44-28-38-18-10-12-20-42(38)46-30-34-15-7-4-8-16-34/h3-28H,29-30H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLCPTYWBKAUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=CC=C3OCC4=CC=CC=C4)C)N=CC5=CC=CC=C5OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.